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molecular formula C9H13NO2S B1296836 4-Isopropylbenzenesulfonamide CAS No. 6335-39-3

4-Isopropylbenzenesulfonamide

Cat. No. B1296836
M. Wt: 199.27 g/mol
InChI Key: WVOWEROKBOQYLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07776904B2

Procedure details

To concentrated aqueous ammonia (1.75 mL) in tetrahydrofuran (50 mL) at 0° C. with stirring was added over 2 min via syringe 4-(1-methylethyl)benzenesulfonyl chloride (3.3 g). A white precipitate was observed. Additional concentrated aqueous ammonia (1.75 mL) was added after 5 min. After 4 h volatiles were evaporated and the residue partitioned between EtOAc and aqueous NaHCO3. The organic layer was washed with brine, dried (Na2SO4) and volatiles evaporated to give the title crude compound as a colourless powder that was used without further purification.
Quantity
1.75 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two
Quantity
1.75 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH3:1].[CH3:2][CH:3]([C:5]1[CH:10]=[CH:9][C:8]([S:11](Cl)(=[O:13])=[O:12])=[CH:7][CH:6]=1)[CH3:4]>O1CCCC1>[CH3:2][CH:3]([C:5]1[CH:10]=[CH:9][C:8]([S:11]([NH2:1])(=[O:13])=[O:12])=[CH:7][CH:6]=1)[CH3:4]

Inputs

Step One
Name
Quantity
1.75 mL
Type
reactant
Smiles
N
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
3.3 g
Type
reactant
Smiles
CC(C)C1=CC=C(C=C1)S(=O)(=O)Cl
Step Three
Name
Quantity
1.75 mL
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 4 h volatiles were evaporated
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the residue partitioned between EtOAc and aqueous NaHCO3
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
volatiles evaporated

Outcomes

Product
Name
Type
product
Smiles
CC(C)C1=CC=C(C=C1)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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